2-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
Overview
Description
2-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitosis and cell division. Inhibition of Aurora A kinase has been shown to induce mitotic defects and cell death in cancer cells.
Mechanism of Action
2-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide targets the Aurora A kinase, a key regulator of mitosis and cell division. Aurora A kinase is overexpressed in many types of cancer and is associated with poor prognosis and resistance to chemotherapy. Inhibition of Aurora A kinase by this compound leads to mitotic defects and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce mitotic defects and cell death in cancer cells. In addition, this compound has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic entry. This compound has also been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is a potent and selective inhibitor of Aurora A kinase, making it a valuable tool for studying the role of Aurora A kinase in cancer cells. However, this compound has some limitations for lab experiments. This compound is a small molecule inhibitor, which may limit its ability to penetrate deep into solid tumors. In addition, this compound has a short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
There are several future directions for the study of 2-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide. One potential direction is the development of combination therapies that target multiple pathways in cancer cells. Another potential direction is the development of more potent and selective inhibitors of Aurora A kinase. Finally, the use of this compound in combination with other anticancer agents may lead to improved efficacy and reduced toxicity in cancer patients.
Scientific Research Applications
2-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to be effective in vivo, with significant tumor growth inhibition observed in mouse xenograft models of breast and colon cancer.
properties
IUPAC Name |
2-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-21-10-12-22(13-11-21)17-9-5-4-8-16(17)20-18(23)14-6-2-3-7-15(14)19/h2-9H,10-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCKADKZLXLDFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795986 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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